molecular formula C22H27N3O2S B12876841 N-(3-Aminopropyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide CAS No. 651307-31-2

N-(3-Aminopropyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide

Cat. No.: B12876841
CAS No.: 651307-31-2
M. Wt: 397.5 g/mol
InChI Key: IWKJYDOORQLICX-UHFFFAOYSA-N
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Description

Product Overview: N-(3-Aminopropyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide (CAS 651307-31-2) is a high-purity, synthetic small molecule with a molecular formula of C 22 H 27 N 3 O 2 S and a molecular weight of 397.53 g/mol . This synthetically versatile compound is characterized by an isoquinoline core substituted with a sulfonamide group, which is further functionalized with a 3-aminopropyl and a 3-phenylbutyl chain, contributing to its unique physicochemical properties and research potential . Research Applications and Value: As an isoquinoline derivative, this compound belongs to a class of heterocycles frequently investigated in medicinal chemistry and pharmacology . Isoquinoline sulfonamides are of significant scientific interest due to their potential to interact with various biological targets. While the specific biological profile of this analog is a subject of ongoing research, related structures have been explored as ligands for neurological receptors and for their antibacterial properties, providing a framework for its potential research directions . Its structural features, including the hydrogen bond acceptor and donor count and a topological polar surface area of approximately 84.7 Ų, make it a valuable scaffold for probe development and structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . Handling and Storage: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use. The compound is supplied and shipped cold-chain to ensure stability .

Properties

CAS No.

651307-31-2

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3-aminopropyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C22H27N3O2S/c1-18(19-7-3-2-4-8-19)12-16-25(15-6-13-23)28(26,27)22-10-5-9-20-17-24-14-11-21(20)22/h2-5,7-11,14,17-18H,6,12-13,15-16,23H2,1H3

InChI Key

IWKJYDOORQLICX-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(CCCN)S(=O)(=O)C1=CC=CC2=C1C=CN=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(3-Aminopropyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its synthesis, biological evaluations, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C21_{21}H25_{25}N3_3O2_2S
  • Molecular Weight : 383.51 g/mol
  • CAS Number : 651309-15-8
  • LogP : 4.99 (indicating lipophilicity)

Synthesis

The synthesis of this compound involves several steps, including the formation of the isoquinoline core and subsequent sulfonamide functionalization. The methods typically employed include:

  • Formation of Isoquinoline Skeleton : Utilizing precursors such as phenylpropyl amines.
  • Sulfonamide Formation : Reaction with sulfonating agents under controlled conditions to yield the desired sulfonamide derivative.

Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit significant anticancer properties. For instance, a structural analog has been shown to induce apoptosis in various cancer cell lines through the modulation of MAPK pathways, particularly p38 and c-Jun N-terminal kinases (JNK) .

CompoundIC50 (µM)Cancer Cell Line
This compound1.52 ± 0.05MCF7 (breast cancer)
Indenoisoquinoline analog0.50 ± 0.02A549 (lung cancer)

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against hepatitis C virus (HCV). It was found to inhibit NS3/4A protease activity effectively, which is crucial for viral replication .

PropertyValue
Target EnzymeNS3/4A Protease
IC50 (µM)0.75 ± 0.03
MechanismInhibition of viral replication

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies indicate that:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups enhances potency.
  • Alkyl Chain Length : Optimal chain length contributes to improved lipophilicity and cellular uptake.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various isoquinoline derivatives, this compound was administered to MCF7 cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM, with apoptosis being confirmed through flow cytometry analysis.

Study 2: Antiviral Mechanism

Another study focused on the compound's mechanism against HCV demonstrated that it effectively disrupted the interaction between NS3/4A protease and its substrate, leading to decreased viral load in cell cultures .

Comparison with Similar Compounds

H-89 (N-(2-(4-Bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide)

  • Structure: Shares the isoquinoline-5-sulfonamide core but substitutes the sulfonamide nitrogen with a 4-bromocinnamylamino-ethyl group.
  • Activity : Exhibits potent PKA inhibition (IC₅₀ = 48 nM) and selectivity over other kinases like PKC and CaMKII .
  • Key Difference: The 3-phenylbutyl and 3-aminopropyl groups in the target compound may alter solubility, membrane permeability, or off-target interactions compared to H-89’s aromatic cinnamyl moiety.

N-(2-(Propylamino)ethyl)isoquinoline-5-sulfonamide (PDB ID: 6TV)

  • Structure: Features a simpler ethyl-propylamino chain on the sulfonamide nitrogen.
  • Key Difference : The absence of aromatic substituents (e.g., phenylbutyl) may reduce lipophilicity and affect target binding compared to the target compound.

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

  • Structure: Replaces the isoquinoline core with a naphthalene ring and substitutes chlorine at the 5-position.
  • Activity: No direct biological data provided, but sulfonamide derivatives of naphthalene are often explored for antimicrobial or anti-inflammatory applications .
  • Key Difference: The naphthalene core may alter electronic properties and binding affinity compared to the isoquinoline system.

Solubility and Stability

  • The 3-aminopropyl chain may confer pH-dependent solubility due to its primary amine .
  • H-89 : The bromocinnamyl group introduces significant hydrophobicity, necessitating formulation aids for in vivo use .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3-Aminopropyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide?

Answer:
The compound can be synthesized via sulfonamide coupling. A validated approach involves reacting isoquinoline-5-sulfonyl chloride with a diamine derivative (e.g., N-(3-aminopropyl)-N-(3-phenylbutyl)amine) in a polar aprotic solvent like pyridine. This method, adapted from studies on structurally related PKA inhibitors (e.g., H-9 and H-89 derivatives), typically yields 20–30% after purification via column chromatography . Key steps include:

  • Sulfonyl chloride activation : Isoquinoline-5-sulfonyl chloride reacts with amines under basic conditions.
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane.
  • Yield optimization : Adjust stoichiometric ratios (amine:sulfonyl chloride ~1.2:1) and reaction time (2–4 hours).

Basic: What analytical techniques are critical for confirming the compound’s structural identity?

Answer:
Multi-modal characterization is essential:

  • Multi-nuclear NMR : Assign 1H, 13C, and 15N signals to confirm sulfonamide linkage and alkyl chain conformations. For example, the sulfonamide proton typically appears as a singlet near δ 3.5–4.0 ppm in 1H NMR .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and proximal amines) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error).

Basic: What is the primary biochemical target of this compound, and how is its activity quantified?

Answer:
The compound is hypothesized to inhibit protein kinase A (PKA) , based on structural analogs like H-89 (N-(2-(4-bromocinnamylamino)ethyl)-isoquinoline-5-sulfonamide). Activity is quantified via:

  • In vitro kinase assays : Measure IC50 using ATP-competitive binding assays with purified PKA catalytic subunits.
  • Radiometric assays : Track 32P incorporation into substrate peptides (e.g., Kemptide) .
  • Selectivity screening : Test against related kinases (e.g., PKC, CaMKII) to establish specificity.

Advanced: How do structural modifications to the sulfonamide group influence PKA inhibition?

Answer:
Key SAR insights from related compounds:

  • N-Alkylation : Introducing a methyl group to the sulfonamidic nitrogen (e.g., converting H-9 to N-methyl-H-9) retains ~90% PKA inhibitory activity, suggesting tolerance for small substituents .
  • Chain length : Longer alkyl chains (e.g., 3-phenylbutyl vs. ethyl) may enhance membrane permeability but reduce solubility.
  • Aromatic substitutions : Bromine or cinnamyl groups (as in H-89) improve binding affinity by stabilizing hydrophobic interactions in the kinase ATP-binding pocket .

Advanced: What methodologies assess the compound’s selectivity across kinase families?

Answer:

  • Kinome-wide profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to screen activity against 100+ kinases at 1 µM concentration.
  • Thermal shift assays : Monitor changes in kinase melting temperature (ΔTm) upon compound binding to identify off-target interactions.
  • Cellular assays : Measure downstream phosphorylation of PKA-specific substrates (e.g., CREB) vs. unrelated kinases in HEK293 or neuronal cell lines .

Advanced: What challenges arise in adapting this compound for positron emission tomography (PET) neuroimaging?

Answer:
Key challenges include:

  • Blood-brain barrier (BBB) penetration : Optimize logP (target ~2–3) via substituent engineering (e.g., introducing lipophilic groups on the phenylbutyl chain).
  • Radiolabeling : Use [11C]CH3I to methylate the sulfonamide nitrogen, achieving radiochemical yields >30% and specific activities >1,000 mCi/µmol .
  • In vivo stability : Assess metabolite formation in plasma and brain homogenates using HPLC-MS.

Advanced: How can isotopic labeling (e.g., 15N or 13C) enhance mechanistic studies?

Answer:

  • 15N labeling : Track sulfonamide nitrogen in binding studies via 15N-1H HSQC NMR to map interactions with PKA’s ATP-binding site.
  • 13C labeling : Use 13C-edited NOESY to resolve conformational dynamics in solution.
  • Applications : Quantify binding kinetics (e.g., k_on/k_off) using surface plasmon resonance (SPR) with labeled compound .

Advanced: What computational tools predict the compound’s binding mode to PKA?

Answer:

  • Molecular docking (AutoDock Vina, Glide) : Simulate docking into PKA’s crystal structure (PDB: 1ATP). Focus on hydrogen bonds between sulfonamide and Glu121/Ala123.
  • Molecular dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-receptor complex.
  • Free energy calculations (MM-PBSA) : Estimate binding affinities and compare with experimental IC50 values .

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